molecular formula C17H17BrFN3O2 B2450062 (2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034298-98-9

(2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Katalognummer B2450062
CAS-Nummer: 2034298-98-9
Molekulargewicht: 394.244
InChI-Schlüssel: YCBAQQDYJUKDJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone, also known as BPPM, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BPPM has been shown to have a broad range of biological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

  • Synthesis Methods : Compounds structurally related to (2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone have been synthesized through multi-step reactions. These processes typically involve substitution reactions and are confirmed through spectroscopic techniques like FTIR, NMR, and mass spectrometry (P. Huang et al., 2021).
  • Crystal Structure and Conformational Analysis : The crystal structures of such compounds are often determined using X-ray diffraction. Conformational analysis via density functional theory (DFT) is used to compare and validate these structures (P. Huang et al., 2021).

Pharmacological Research

  • Anticonvulsant Activity : Related compounds have been investigated for their anticonvulsant properties. For instance, certain pyrrolidin-1-yl methanone derivatives have shown significant anticonvulsant activity, with one compound demonstrating higher potency compared to a reference drug (S. Malik & S. Khan, 2014).
  • Receptor Occupancy and Mood Disorders : Studies on compounds with a similar structure have led to the discovery of potential P2X7 receptor antagonists, which could be beneficial in treating mood disorders. These compounds have shown promising receptor occupancy in preclinical trials (C. Chrovian et al., 2018).

Radiopharmaceutical Applications

  • SPECT Brain Imaging : Compounds related to (2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone have been used in the synthesis of radiolabeled ligands for Single Photon Emission Computerized Tomography (SPECT) brain imaging, which is relevant for studying psychiatric illnesses like depression and anorexia (P. Blanckaert et al., 2004).

Antimicrobial Activities

  • Antibacterial and Antifungal Properties : Research has shown that certain pyrrolidin-1-yl methanone derivatives possess antimicrobial properties, including antibacterial and antifungal activities. These compounds have been evaluated against a variety of microbial strains (H. Singh et al., 2016).

Molecular Docking and Computational Analysis

  • Molecular Docking Studies : Computational methods like molecular docking and Hirshfeld surface analysis are applied to these compounds for understanding their interactions and stability at the molecular level. This analysis can be crucial for drug development, particularly in targeting specific proteins or receptors (B. Lakshminarayana et al., 2018).

Eigenschaften

IUPAC Name

(2-bromophenyl)-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFN3O2/c1-2-14-15(19)16(21-10-20-14)24-11-7-8-22(9-11)17(23)12-5-3-4-6-13(12)18/h3-6,10-11H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBAQQDYJUKDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.